5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
3-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCALQVUFPPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692361 | |
| Record name | 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-11-8 | |
| Record name | 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 4-Bromophenyl Precursors
A common approach involves sulfonating 4-bromophenyl derivatives using chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, reacting 4-bromophenylacetyl chloride with chlorosulfonic acid at 0–5°C produces 4-bromophenylsulfonyl chloride, which is then treated with pyrrolidine to yield 4-(pyrrolidinylsulfonyl)phenyl bromide.
Reaction Conditions:
-
Temperature: 0–5°C (sulfonation), 25°C (substitution)
Chlorination Strategies for Position-Specific Halogenation
Introducing the chlorine substituent at the 5-position of the benzoic acid scaffold requires regioselective chlorination. Iron-catalyzed chlorination has emerged as a robust method, as demonstrated in analogous systems.
Iron-Catalyzed Chlorination
In a protocol adapted from CN1037511A, the brominated intermediate undergoes chlorination using chlorine gas in the presence of iron powder. For instance, 4-(pyrrolidinylsulfonyl)phenyl bromide is dissolved in dichloromethane, and chlorine gas is introduced at 24–28°C with vigorous stirring. Gas chromatography monitors reaction progress, ensuring minimal over-chlorination.
Optimized Parameters:
Oxidation to Benzoic Acid Derivatives
The final step involves oxidizing a methyl or ethyl ester precursor to the corresponding benzoic acid. Nitric acid (HNO₃) at elevated temperatures is frequently employed, as seen in CN102627591B.
Nitric Acid-Mediated Oxidation
The chlorinated ester intermediate (e.g., methyl 5-chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoate) is treated with 63% nitric acid at 175–195°C. This exothermic reaction requires careful temperature control to prevent decomposition. Post-reaction neutralization with NaOH and acidification yield the target carboxylic acid.
Key Data:
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters from representative methodologies:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, CH₂Cl₂ | 78–85 | >95 | |
| Chlorination | Cl₂, Fe, 24–28°C | 89–93 | 97–99 | |
| Oxidation | 63% HNO₃, 175–195°C | 82–87 | >98 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. The chloro group may also play a role in enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core benzoic acid or pyrazole-carboxylic acid frameworks but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
- Polarity and Solubility: The target compound’s pyrrolidinylsulfonyl group likely enhances water solubility compared to non-polar substituents (e.g., dichlorophenyl in ). Sulfonamide analogs (e.g., ) share this trait but lack the pyrrolidine ring’s conformational flexibility.
- Bioactivity : Pyrazole derivatives () exhibit diverse applications, including pesticides () and antibacterial agents (). The target’s sulfonyl group may improve target binding affinity compared to ester or amide groups.
- Molecular Weight : The target’s estimated molecular weight (~400–450) falls within the "drug-like" range, unlike bulkier analogs like (605.06), which may face bioavailability challenges.
Crystallographic and Intermolecular Interactions
- highlights intramolecular O–H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.835–3.859 Å) stabilizing its crystal structure . The target’s sulfonyl group could form stronger hydrogen bonds (S=O as acceptor) and similar π-π interactions via its aromatic rings.
- Methyl and chloro substituents in analogs () influence packing efficiency, whereas the target’s pyrrolidine ring may introduce steric hindrance, affecting crystallization.
Biological Activity
5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, with the chemical formula CHClNOS and CAS Number 1261997-11-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzoic acid core substituted with a chloro group and a pyrrolidinylsulfonylphenyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidinylsulfonylphenyl Intermediate : This step includes the sulfonylation of a pyrrolidine derivative with a suitable sulfonyl chloride.
- Coupling Reaction : The intermediate is coupled with a benzoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Anti-inflammatory Properties
Research has indicated that this compound exhibits notable anti-inflammatory activity. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models . The mechanism appears to involve modulation of COX-2 activity and inhibition of NF-κB signaling pathways, which are critical in inflammatory responses.
Table 1: Summary of Anti-inflammatory Activity Studies
| Compound | Dosage (mg/kg) | Inhibition (% TNF-α) | Inhibition (% IL-1β) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Control Group | - | - | - |
| Standard Drug (e.g., Furosemide) | 25 | 74.73 | 72.90 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives similar to this compound have exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study evaluating various derivatives, it was found that halogen-substituted compounds showed significant antibacterial activity at concentrations ranging from 200 to 400 µg/mL. Specifically, compounds with chlorine substitutions demonstrated up to 72.90% inhibition against tested bacterial strains .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The pyrrolidinylsulfonyl group may interact with enzymes involved in inflammatory processes, enhancing the compound's therapeutic potential.
- Receptor Modulation : The chloro group can increase binding affinity to target receptors, facilitating more effective modulation of biological pathways .
Comparison with Similar Compounds
This compound can be compared to other compounds in terms of structure and biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | Similar structure without chloro substitution | Moderate anti-inflammatory |
| 5-Chloro-3-[4-(morpholinylsulfonyl)phenyl]benzoic acid | Morpholine instead of pyrrolidine | Antibacterial properties |
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a phenyl intermediate followed by coupling with a pyrrolidine moiety. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) is a common method to form heterocyclic intermediates . Purification can be achieved via recrystallization using mixed solvents (e.g., ethanol-water) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity optimization requires monitoring by HPLC or TLC, with adjustments to reaction stoichiometry and temperature to minimize side products .
Q. How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?
- Spectroscopy : Use IR to confirm functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹, benzoic acid O-H at ~2500–3300 cm⁻¹). NMR (¹H/¹³C) identifies substituent positions; for instance, aromatic protons in the 6.5–8.5 ppm range and pyrrolidine protons at 1.5–3.5 ppm .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. Data collection at 296 K with R-factors <0.05 ensures accuracy. Software like APEX2 and SHELXL refine the structure .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Catalyst screening : Test Pd/C or Cu-based catalysts for coupling steps to enhance efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonyl intermediates.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps. Adjust heating rates or additive concentrations (e.g., triethylamine for acid scavenging) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity).
- Use high-purity batches (>98% by HPLC) and validate bioactivity via orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
- Analyze substituent effects: The pyrrolidinylsulfonyl group’s electron-withdrawing properties may alter binding affinities compared to analogs .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or kinases). Focus on hydrogen bonds between the benzoic acid group and active-site residues .
- QSAR modeling : Train models on analogs with known IC₅₀ values to correlate structural features (e.g., Cl-substitution position) with activity .
Data Interpretation and Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
- Kinetic profiling : Use Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- LC-HRMS : Identifies impurities at ppm levels by exact mass (e.g., residual sulfonic acid intermediates).
- NMR relaxation experiments : Detect low-concentration contaminants via ¹H NOESY or TOCSY .
Contradictions and Limitations in Existing Literature
Q. Why do melting point ranges vary across studies for structurally similar analogs?
Polymorphism and crystallinity differences caused by solvent choice (e.g., ethanol vs. acetonitrile recrystallization) can lead to discrepancies. SC-XRD should be used to confirm crystalline forms .
Q. How do substituent modifications (e.g., replacing Cl with F) impact physicochemical properties?
Fluorine’s electronegativity increases logP (lipophilicity) but may reduce solubility. Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility .
Methodological Best Practices
Q. What safety protocols are essential when handling sulfonyl and chlorinated intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
